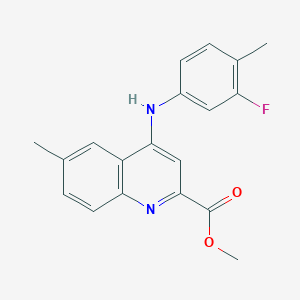

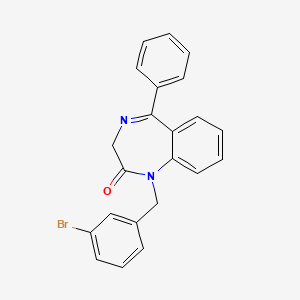

Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Applications De Recherche Scientifique

Antibacterial Applications

Synthesis and Antibacterial Activities : Research has led to the development of various quinoline derivatives, including those related to Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate, with significant antibacterial properties. For instance, the study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural modifications leading to these activities suggest the potential for developing new antibacterial agents based on quinoline derivatives (Kuramoto et al., 2003).

Fluorescence Applications

Development of Fluorophores : Quinoline derivatives are recognized for their efficient fluorescence, making them useful in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored reactions to obtain new quinoline derivatives that could serve as potential antioxidants, radioprotectors, and more sensitive and selective compounds for DNA fluorophores, indicating the versatile applications of these molecules in scientific research (Aleksanyan & Hambardzumyan, 2013).

Chemical Synthesis and Reactions

Catalyst-Free Synthesis : The compound and its derivatives have been explored for catalyst-free synthesis, highlighting an environmentally friendly approach to chemical reactions. For example, Govindaraju et al. (2016) presented a straightforward synthesis of novel tetrahydroquinolin-5(1H)-one derivatives via a catalyst-free one-pot four-component reaction, emphasizing the compound's role in facilitating efficient and green chemical processes (Govindaraju et al., 2016).

Sensing Applications

Fluorescence Sensing Properties : The structural framework of quinoline derivatives allows for the development of fluorescence chemosensors, as demonstrated by Hazra et al. (2018). Their work on two positional isomers of quinoline-based compounds showed remarkable fluorescence sensing properties for Al3+ and Zn2+ ions, revealing the potential of these molecules in environmental monitoring and biological imaging (Hazra et al., 2018).

Propriétés

IUPAC Name |

methyl 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-11-4-7-16-14(8-11)17(10-18(22-16)19(23)24-3)21-13-6-5-12(2)15(20)9-13/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPYKECGUFKQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)